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Compound of Interest

Compound Name: 4-Chloro-4'-nitro-1,1'-biphenyl!
CAS No.: 6242-97-3
Cat. No.: B1606550
Get Quote
. J

CAS Number: 6242-97-3 Formula: C12HsCINO2 Molecular Weight: 233.65 g/mol [1][2][3]

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl is a high-value unsymmetrical biaryl scaffold widely utilized in
organic synthesis, material science, and medicinal chemistry.[1] Unlike its isomer 4'-chloro-2-
nitrobiphenyl (a key intermediate for the fungicide Boscalid), the 4,4'-isomer serves as a linear,
rigid backbone essential for liquid crystal displays (LCDs) and as a precursor for sulfonamide-
based pharmaceuticals.[1] This guide provides a definitive technical profile, validated synthesis
protocols, and critical handling procedures for researchers.

Chemical Identity & Physicochemical Profile[1][2][4]
[51[6][7][8][9]
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Property Specification

IUPAC Name 1-Chloro-4-(4-nitrophenyl)benzene

CAS Number 6242-97-3

SMILES C1=CC(=CC=C1C2=CC=C(C=C2)CI)[O-]

Appearance Pale yellow to yellow crystalline solid

Melting Point 140 — 150 °C [1]

Solubility Soluble in DCM, THF, Toluene; Insoluble in
Water

LogP ~4.8 (Predicted)

Technical Distinction Note: Do not confuse 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3)
with 4'-Chloro-2-nitrobiphenyl (CAS 6271-80-3).[1] The latter is the ortho-nitro isomer used
industrially for Boscalid production.[1] The 4,4'-isomer discussed here is para-substituted,

conferring different steric and electronic properties ideal for linear molecular architectures.[1]

Synthesis & Production

The most robust route for synthesizing 4-Chloro-4'-nitro-1,1'-biphenyl is the Suzuki-Miyaura
Cross-Coupling reaction.[1] This method offers high chemoselectivity, tolerating both the nitro
and chloro functional groups under controlled conditions.[1]

Validated Synthetic Protocol

Reaction Logic: The coupling partners are typically 1-iodo-4-nitrobenzene and 4-
chlorophenylboronic acid.[1] The use of the iodo-partner for the nitro component is preferred to
ensure oxidative addition occurs at the desired site, leaving the chlorine atom intact for future
functionalization [2].[1]
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Reagents:

1-lodo-4-nitrobenzene (1.0 eq)[1]

4-Chlorophenylboronic acid (1.1 eq)[1]

Catalyst: Pd(PPhs)a (3-5 mol%)[1]

Base: K2COs (2.0 eq) or Na2COs|[1]

Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane/Water.[1]
Step-by-Step Methodology:

e Setup: In a flame-dried round-bottom flask equipped with a condenser, charge 1-iodo-4-
nitrobenzene (10 mmol), 4-chlorophenylboronic acid (11 mmol), and Pd(PPhs)a (0.3 mmol)
under an inert atmosphere (Nitrogen or Argon).

e Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids are
dispersed.

o Activation: Add a degassed aqueous solution of K2COs (20 mmol in 10 mL water).

o Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90-100 °C) for 12—16 hours.
Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[1][4]

o Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate
(3 x50 mL).[1]

 Purification: Wash combined organics with brine, dry over anhydrous MgSOa, and
concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol or purify via silica gel
flash chromatography to yield the target compound.[1]

Synthesis Pathway Diagram[1]
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Figure 1: Suzuki-Miyaura cross-coupling pathway for the selective synthesis of 4-Chloro-4'-
nitro-1,1'-biphenyl.[1][5]

Functionalization & Reactivity

The utility of CAS 6242-97-3 lies in its orthogonal reactivity.[1] The nitro group can be
selectively reduced to an amine without affecting the chlorine atom, creating 4-Amino-4'-
chlorobiphenyl, a critical intermediate for pharmaceutical scaffolds.[1]

Reduction Protocol (Nitro to Amine)

Method: Iron-mediated reduction (Bechamp reduction) or Catalytic Hydrogenation.[1]

o Preferred Method (Chemoselective): Iron powder (Fe) in aqueous NH4Cl or dilute HCI.[1]
This avoids potential dechlorination that might occur with Pd/Hz hydrogenolysis.[1]

Protocol:

Suspend 4-Chloro-4'-nitro-1,1'-biphenyl (1 eq) in Ethanol/Water (3:1).

Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

Reflux at 80 °C for 2—4 hours.

Filter hot through Celite to remove iron residues.[1]

Concentrate filtrate to obtain 4-Amino-4'-chlorobiphenyl (CAS 135-68-2).[1]

Downstream Application Logic
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Figure 2: Functionalization logic demonstrating the conversion of the nitro-biphenyl core into
bioactive and material scaffolds.[1]

Applications in Drug Development & Materials
Pharmaceutical Research

The biphenyl motif is a "privileged structure” in medicinal chemistry.[1] The 4-chloro-4'-amino
derivative serves as a lipophilic spacer that can orient pharmacophores into specific protein
binding pockets.[1]

» Kinase Inhibitors: The rigid biphenyl core maintains the spatial geometry required for ATP-

competitive inhibition.[1]

o Antimicrobials: Sulfonamide derivatives synthesized from the amine precursor exhibit
antibacterial properties.[1]
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Material Science (Liquid Crystals)

The para-para’ substitution pattern of 4-Chloro-4'-nitro-1,1'-biphenyl provides high linearity
and polarizability.[1]

o Nematic Phase Stability: The nitro group (electron-withdrawing) and the chloro group
(electron-donating via resonance, withdrawing via induction) create a dipole moment along
the long axis of the molecule, which is critical for the electro-optical switching behavior in
Liquid Crystal Displays (LCDs) [3].

Safety & Handling (SDS Summary)
Hazard Classification:

« Acute Toxicity (Oral): Category 4 (H302)[1]

« Skin Irritation: Category 2 (H315)[1]

« Eye Irritation: Category 2A (H319)[1]

Handling Protocols:

Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[1]

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

Storage: Store in a cool, dry place (2-8 °C recommended) under inert gas if possible. Keep
away from strong oxidizing agents and strong bases.[1]

Spill Response: Sweep up solid spills without creating dust. Dispose of as hazardous organic
waste containing halogens and nitrogen.[1]

References
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e Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic
Press.[1] (Foundational text on biphenyl liquid crystals).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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